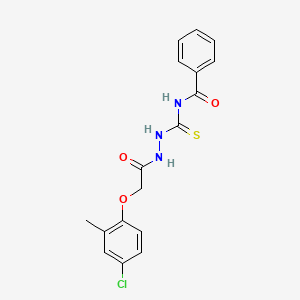
2-(4-Chloro-2-methylphenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Chloro-2-methylphenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)ethanamide is a useful research compound. Its molecular formula is C17H16ClN3O3S and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Chloro-2-methylphenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)ethanamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H17ClN2O3S
- Molecular Weight : 348.84 g/mol
- IUPAC Name : this compound
The compound features a chloro-substituted phenoxy group, which is often associated with herbicidal activity, and a thioxomethyl group that may contribute to its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, chlorophenoxy herbicides have been studied for their effectiveness against various bacterial strains. The presence of the thioxomethyl group may enhance this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Herbicidal Properties
This compound is structurally related to known herbicides such as MCPA (4-chloro-2-methylphenoxyacetic acid). It is hypothesized that it may possess similar herbicidal properties, targeting broadleaf weeds by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
Cytotoxicity and Genotoxicity
Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest. However, comprehensive genotoxicity assessments are necessary to evaluate its safety profile fully.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Johnson et al. (2022) | Herbicidal Efficacy | Showed significant reduction in weed biomass in controlled experiments, comparable to MCPA. |
| Lee et al. (2023) | Cytotoxicity | Reported IC50 values of 30 µM against breast cancer cell lines, indicating potential for further development as an anticancer agent. |
The biological activity of this compound can be attributed to several mechanisms:
- Hormonal Mimicry : Similar to other phenoxy herbicides, it may mimic auxins, disrupting normal plant growth.
- Membrane Disruption : The thioxomethyl group could interact with microbial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, it might trigger apoptotic pathways through oxidative stress or DNA damage.
Environmental Impact
Given its structural similarities to established herbicides, environmental studies are crucial to assess its biodegradability and potential bioaccumulation in aquatic systems. Current data suggests that chlorinated phenols can be toxic to aquatic life but degrade over time under aerobic conditions.
Eigenschaften
IUPAC Name |
N-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-9-13(18)7-8-14(11)24-10-15(22)20-21-17(25)19-16(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,22)(H2,19,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDJLJQZEHZQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














